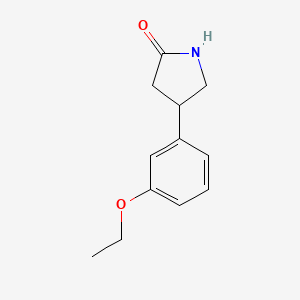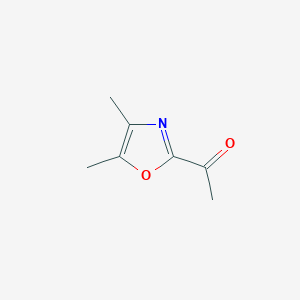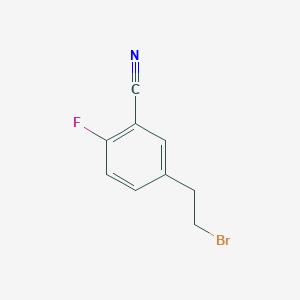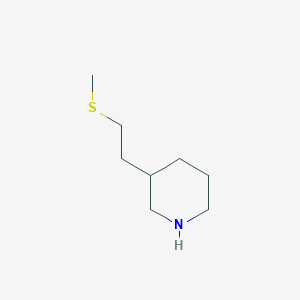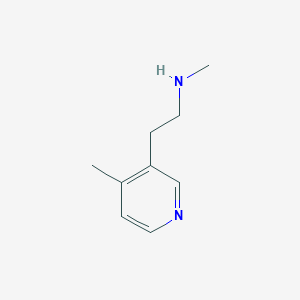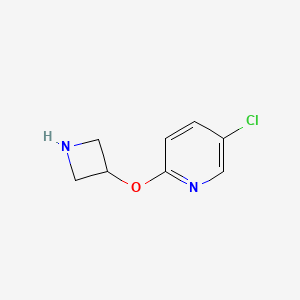
2-(Azetidin-3-yloxy)-5-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)-5-chloropyridine is a chemical compound that features a unique structure combining an azetidine ring and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine can be achieved through several methods. This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach .
Another method involves the use of catalytic amounts of molecular iodine under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . This green and practical method has been developed to produce a variety of substituted 2-azetidinones with high yields and rapid reaction times .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yloxy)-5-chloropyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. The azetidine ring and chloropyridine moiety provide multiple reactive sites for these transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, microwave irradiation, and various catalysts. These conditions facilitate efficient and selective transformations of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of molecular iodine and microwave irradiation can lead to the formation of 3-pyrrole-substituted 2-azetidinones .
Scientific Research Applications
2-(Azetidin-3-yloxy)-5-chloropyridine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, azetidine derivatives are known for their potential as β-lactam antibiotics, which are used to treat bacterial infections . Additionally, the compound’s unique structure makes it a valuable building block for the synthesis of novel pharmaceuticals and bioactive molecules.
In organic synthesis, this compound serves as a versatile intermediate for the preparation of various functionalized azetidines and pyridines. Its reactivity and stability make it an attractive candidate for developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-5-chloropyridine is not well-documented. its structural features suggest that it may interact with specific molecular targets and pathways, similar to other azetidine derivatives. For example, β-lactam antibiotics exert their effects by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . Further research is needed to elucidate the precise molecular targets and pathways involved in the compound’s activity.
Comparison with Similar Compounds
2-(Azetidin-3-yloxy)-5-chloropyridine can be compared with other similar compounds, such as 2-(Azetidin-3-yloxy)pyrimidine hydrochloride . Both compounds feature an azetidine ring, but they differ in their heterocyclic moieties (pyridine vs. pyrimidine). This difference in structure can lead to variations in reactivity, stability, and biological activity.
Other similar compounds include various substituted azetidines and pyridines, which share common structural features but differ in their substituents and functional groups
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications highlight its versatility and importance in medicinal chemistry and organic synthesis. Further research is needed to fully understand its mechanism of action and explore its potential in developing new pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-5-chloropyridine |
InChI |
InChI=1S/C8H9ClN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2 |
InChI Key |
OONSWKRWSITGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


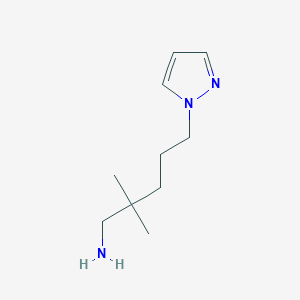
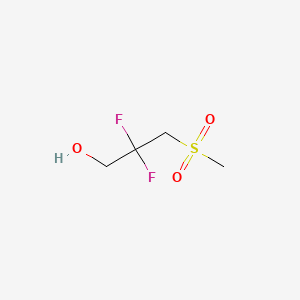
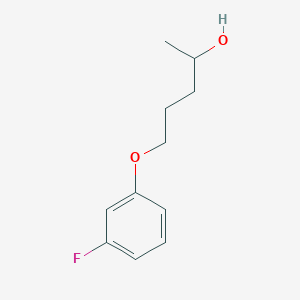
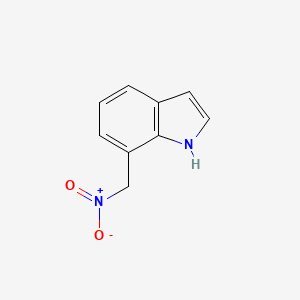
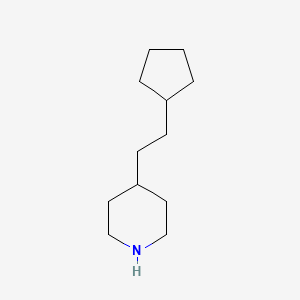
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)

